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Abstract

Human Epidermal Growth Factor Receptor 2 (HER?2) is a well-established oncogenic driver in a
significant portion of breast, gastric, and other solid tumors. While therapies targeting HER2
amplification have revolutionized patient outcomes, the emergence of HER2 mutations
presents a clinical challenge, often leading to therapeutic resistance. SPH5030 is a novel,
potent, and irreversible tyrosine kinase inhibitor (TKI) specifically designed to target both
HER2-amplified and HER2-mutant cancers. This document provides a comprehensive
technical overview of SPH5030, including its mechanism of action, preclinical efficacy against
various HER2 mutants, detailed experimental protocols for its evaluation, and a summary of
early clinical findings.

Introduction: The Challenge of HER2-Mutant
Cancers

The HER2 signaling pathway, upon activation, promotes cell proliferation, survival, and
differentiation through downstream cascades, primarily the PIBK/AKT/mTOR and
RAS/RAF/MEK/ERK pathways.[1][2] Overexpression of the HER2 protein, typically due to gene
amplification, leads to ligand-independent receptor dimerization and constitutive activation of
these pathways, driving tumorigenesis.[3]
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While monoclonal antibodies and early-generation TKIs have been effective in HER2-amplified
cancers, acquired resistance is common. A key mechanism of resistance is the development of
activating mutations within the HER2 kinase domain, particularly exon 20 insertion mutations.
[4][5] These mutations can confer resistance to existing therapies, necessitating the
development of novel inhibitors with activity against these altered forms of the HER2 protein.

SPH5030 is a next-generation irreversible TKI developed to address this unmet need. It is
designed to covalently bind to the HER2 kinase domain, providing sustained inhibition of both
wild-type and mutant HER2.[2]

Mechanism of Action of SPH5030

SPH5030 is an irreversible pan-ErbB inhibitor that covalently binds to a conserved cysteine
residue (Cys805) in the ATP-binding pocket of the HER2 kinase domain.[5] This covalent
modification leads to sustained, irreversible inhibition of HER2 kinase activity, effectively
blocking downstream signaling pathways.

The irreversible nature of SPH5030 offers a potential advantage over reversible inhibitors, as it
can overcome ATP competition and maintain target inhibition even after the drug has been
cleared from circulation. This is particularly relevant for overcoming resistance mediated by
HER2 mutations that may alter ATP binding affinity.
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Figure 1: Mechanism of Action of SPH5030.

Preclinical Efficacy of SPH5030

The preclinical activity of SPH5030 has been evaluated in a series of in vitro and in vivo
studies, demonstrating its potent and selective inhibition of HER2.

In Vitro Kinase Inhibition
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SPH5030 has demonstrated potent inhibitory activity against wild-type HER2 (HER2WT) and
Epidermal Growth Factor Receptor (EGFRWT).[6]

Kinase Target SPH5030 IC50 (nM)
HER2WT 351
EGFRWT 8.13

Table 1: In Vitro Kinase Inhibitory Activity of
SPH5030.[6]

Cell Proliferation Inhibition

The anti-proliferative activity of SPH5030 was assessed in various HER2-overexpressing
cancer cell lines.

Cell Line HER2 Status SPH5030 IC50 (nM)
NCI-N87 Amplified 1.09

BT-474 Amplified 201

SK-BR-3 Amplified 20.09

BaF3 Transfected 6.3

Table 2: Anti-proliferative
Activity of SPH5030 in HER2-

Overexpressing Cell Lines.[6]

SPH5030 has also shown excellent activity against four common types of HER2 mutants, with
high selectivity compared to neratinib and pyrotinib.[1][7]

In Vivo Antitumor Efficacy

In xenograft models, SPH5030 demonstrated significant, dose-dependent antitumor efficacy.
Notably, in a HER2 mutation A775_G776insYVMA xenograft mouse model, the potency of
SPH5030 was much higher than that of neratinib and pyrotinib.[2][7] Oral administration of
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SPH5030 at doses ranging from 5-40 mg/kg once daily for 13 or 21 days resulted in significant
tumor growth inhibition without notable toxicity.[6]

Experimental Protocols

This section provides an overview of the key experimental methodologies for evaluating the
efficacy of SPH5030.

In Vitro HER2 Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
the HER2 kinase.

Materials:

e Recombinant human HER2 kinase domain

o Kinase buffer (e.g., 40 mM Tris-HCI, pH 7.5, 20 mM MgCI2, 0.1 mg/mL BSA, 50 uM DTT)[8]
e ATP (concentration near the Km for HER2)

o Tyrosine kinase substrate (e.g., Poly(Glu, Tyr) 4:1)

e SPH5030 and control compounds

o ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

o 384-well plates

Plate reader capable of luminescence detection

Protocol:

o Prepare serial dilutions of SPH5030 and control compounds in kinase buffer.

e Add 1 pL of each compound dilution to the wells of a 384-well plate.

e Add 2 pL of HER2 enzyme solution to each well.
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Add 2 pL of a mixture of ATP and substrate to initiate the reaction.

Incubate the plate at room temperature for 60 minutes.

Add 5 pL of ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.
Incubate for 40 minutes at room temperature.

Add 10 pL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal.

Incubate for 30 minutes at room temperature.
Measure luminescence using a plate reader.

Calculate IC50 values from the dose-response curves.
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Figure 2: Workflow for In Vitro HER2 Kinase Inhibition Assay.
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Cell Proliferation Assay

This assay determines the effect of SPH5030 on the growth of HER2-dependent cancer cells.
Materials:

o HER2-overexpressing or HER2-mutant cancer cell lines (e.g., NCI-N87, BT-474, SK-BR-3)
o Complete cell culture medium

e SPH5030 and control compounds

o 96-well cell culture plates

o Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega; or MTT
reagent)

Plate reader capable of luminescence or absorbance detection
Protocol:

e Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and
allow them to adhere overnight.

o Treat the cells with a range of concentrations of SPH5030 or control compounds.
 Incubate the plates for 72 hours at 37°C in a humidified incubator with 5% CO?2.

« Add the cell viability reagent to each well according to the manufacturer's instructions.
 Incubate for the recommended time to allow for signal development.

e Measure luminescence or absorbance using a plate reader.

o Calculate the percentage of cell viability relative to untreated controls and determine the
IC50 values.

In Vivo Xenograft Model
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This model assesses the antitumor activity of SPH5030 in a living organism.

Materials:

Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)

HER2-mutant cancer cells (e.g., Ba/F3 cells expressing a specific HER2 mutation)

Matrigel or other appropriate vehicle for cell injection

SPH5030 and vehicle control

Calipers for tumor measurement
Protocol:

e Subcutaneously inject a suspension of HER2-mutant cancer cells (e.g., 5 x 106 cells in
Matrigel) into the flank of each mouse.

e Monitor tumor growth until tumors reach a palpable size (e.g., 100-200 mm3).
e Randomize mice into treatment and control groups.

o Administer SPH5030 (e.g., by oral gavage) or vehicle control daily.

o Measure tumor volume with calipers every 2-3 days.

» Monitor animal body weight and overall health.

» At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
western blotting for target engagement).
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Figure 3: Workflow for In Vivo Xenograft Study.
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Clinical Development of SPH5030

SPH5030 is currently being evaluated in clinical trials for patients with HER2-positive advanced
solid tumors.

Phase la Dose-Escalation Study (NCT05245058)

A Phase la, open-label, multi-center study was conducted to evaluate the safety,
pharmacokinetics, and preliminary activity of SPH5030 in patients with HER2-positive
advanced solid tumors.

Key Findings:
» Patient Population: Heavily pretreated patients with a median of 4 prior lines of therapy.
e Dosing: SPH5030 was administered orally once daily at doses ranging from 50 to 600 mg.

o Safety: The most common treatment-related adverse events were diarrhea, increased
creatinine, hypokalemia, fatigue, and increased liver enzymes.

» Efficacy: In evaluable patients, the objective response rate (ORR) was 21.4%, and the
disease control rate (DCR) was 78.6%.

Objective Response Rate

Dose Level Number of Patients

(ORR)
All Doses 28 21.4%
600 mg 6 50.0%

Table 3: Preliminary Efficacy
from Phase la Study of
SPH5030.

Ongoing and Future Clinical Trials

A Phase 2 clinical study (NCT06434597) is currently recruiting patients with HER2-positive or
HER2-mutated biliary tract or colorectal cancer to further evaluate the efficacy and safety of
SPH5030 at a dose of 600 mg once daily.[9][10]
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Conclusion

SPH5030 is a promising novel irreversible TKI with potent activity against both HER2-amplified
and HER2-mutant cancers. Its preclinical profile demonstrates significant antitumor efficacy
and selectivity. Early clinical data suggest a manageable safety profile and encouraging signs
of clinical activity in a heavily pretreated patient population. Ongoing clinical trials will further
elucidate the role of SPH5030 in the treatment of HER2-driven malignancies, particularly those
with HER2 mutations that are resistant to current therapies. The data presented in this guide
provide a strong rationale for the continued development of SPH5030 as a valuable therapeutic
option for patients with HER2-mutant cancers.
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 To cite this document: BenchChem. [The Role of SPH5030 in HER2-Mutant Cancers: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b12411692#investigating-the-role-of-sph5030-in-her2-
mutant-cancers]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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